1-Methylcyclopent-3-en-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylcyclopent-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6(7)4-2-3-5-6;/h2-3H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFTEDSSSCVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcyclopent-3-en-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-Methylcyclopent-3-en-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures consistency and quality in the production process.
Chemical Reactions Analysis
Oxidation Reactions
Lead tetraacetate (Pb(OAc)₄)-mediated oxidation facilitates intramolecular aziridination, forming 1-azatricyclo[2.2.1.0²,⁶]heptane derivatives. This reaction proceeds via a lead(IV) amide intermediate (RNHPb(OAc)₃), which undergoes cyclization to generate aziridines .
Key Findings :
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Substituent Effects : Methyl groups on the cyclopentene double bond significantly accelerate reaction rates. For example:
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Mechanism : The reaction involves nucleophilic attack of the amine nitrogen on the adjacent carbon of the cyclopentene ring, forming a strained aziridine ring. The electrophilic Pb(IV) intermediate stabilizes the transition state .
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Conditions : Conducted in CH₂Cl₂ or CHCl₃ with K₂CO₃ to neutralize HCl byproducts.
Reduction Reactions
The hydrochloride salt can be reduced to saturated amines under standard conditions:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Products : Formation of 1-methylcyclopentylamine derivatives.
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Applications : Reductive pathways are critical for modifying biological activity or generating intermediates for further functionalization.
Substitution Reactions
The amine group participates in nucleophilic substitutions, enabling the synthesis of N-alkyl or N-acyl derivatives:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated cyclopentene amines.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides.
Example :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I | N-Methylcyclopentenylamine | ~75% |
| Acylation | AcCl | N-Acetyl derivative | ~65% |
Mechanistic Insights
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Electrophilic Intermediate : Pb(OAc)₄ oxidations proceed via a high-valent lead species that polarizes the N–H bond, facilitating aziridine formation .
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Steric and Electronic Effects : Methyl substituents on the cyclopentene ring enhance reaction rates by stabilizing the transition state through hyperconjugation .
Comparative Reactivity
The hydrochloride form requires deprotonation (e.g., with K₂CO₃) to liberate the free amine for reactions. This step is rate-limiting in heterogeneous systems .
Scientific Research Applications
Scientific Research Applications of 1-Methylcyclopent-3-en-1-amine hydrochloride
This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound features a unique structure consisting of a cyclopentene ring, a methyl group, and an amine group, giving it distinct chemical and biological properties.
General Information
- IUPAC Name: 1-methylcyclopent-3-en-1-amine
- Molecular Formula:
- Molecular Weight: 97.16 g/mol
Applications Overview
This compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules. It is also explored for its potential biological activities and interactions with enzymes and receptors. The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient, as well as in the production of specialty chemicals, polymers, and catalysts.
Detailed Applications
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Organic Synthesis
- This compound is a crucial building block for synthesizing complex molecules. Its structure allows it to stabilize positive charges through resonance and inductive effects from the methyl and cyclopentene groups, which facilitates various chemical reactions.
- It is involved in reactions such as oxidation, reduction, and nucleophilic substitution. Oxidation can yield corresponding imines or other oxidized derivatives, while reduction can convert it into more saturated amines. The amine group can also participate in nucleophilic substitution reactions to form various substituted derivatives.
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Biological Studies
- The compound is studied for its potential biological activity and interactions with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, which can modulate enzyme activity, receptor binding, and other cellular processes.
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Pharmaceutical Research
- Ongoing research explores the potential of this compound as a pharmaceutical intermediate or active ingredient.
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Industrial Applications
- It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Methylcyclopent-3-en-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular functions and biochemical pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to cyclopentane/cyclohexane derivatives and unsaturated ring analogs (Table 1).
Table 1: Comparison of 1-Methylcyclopent-3-en-1-amine Hydrochloride with Similar Compounds
Key Differences and Implications
Ring Size and Unsaturation :
- Cyclopentene vs. Cyclohexene : The smaller cyclopentene ring in the target compound introduces greater ring strain compared to cyclohexene derivatives (e.g., 1-methylcyclohex-3-en-1-amine HCl), enhancing reactivity in ring-opening reactions .
- Saturation : Cyclopentanemethylamine HCl (fully saturated) exhibits lower reactivity in electrophilic additions compared to the unsaturated target compound .
Substituent Effects :
- Alkyne vs. Alkene : 3-Methylpent-1-yn-3-amine HCl’s alkyne moiety offers distinct reactivity (e.g., in click chemistry) compared to the target compound’s alkene .
Physicochemical Properties :
- Solubility : Hydrochloride salts generally exhibit improved water solubility. However, the cyclohexene derivative (1-methylcyclohex-3-en-1-amine HCl) may have slightly lower solubility due to its larger hydrophobic ring .
- Stability : The unsaturated cyclopentene ring may render the target compound more prone to oxidation than saturated analogs like cyclopentanemethylamine HCl .
Research and Industrial Relevance
- Pharmaceutical Context : The target compound’s structural features align with intermediates in protease inhibitor development (e.g., analogs in ).
- Scalability : Patent-derived synthesis methods (e.g., ) suggest industrial feasibility, whereas smaller-scale analogs (e.g., 3-methylpent-1-yn-3-amine HCl) are niche research tools .
Biological Activity
1-Methylcyclopent-3-en-1-amine hydrochloride is a compound of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H10ClN and a molecular weight of 135.60 g/mol. The compound features a cyclopentene structure with a methyl group and an amine functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to active sites on enzymes or receptors, thereby influencing various biochemical pathways. The precise mechanism can vary based on the biological context in which it is studied.
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological effects, including:
- Antagonistic Activity : The compound has been evaluated for its ability to act as an antagonist in receptor assays, particularly against the thromboxane A2 receptor (TP receptor), which plays a role in platelet aggregation and vascular smooth muscle contraction .
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Toxicity and Safety
Preliminary toxicity assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to establish safety profiles and potential side effects. The dose-response relationship must be characterized through rigorous testing in animal models.
Case Studies
Several studies have investigated the biological activity of this compound:
- Receptor Binding Assays : In vitro assays demonstrated that the compound effectively binds to TP receptors, inhibiting agonist-induced activation. This was measured using a homogeneous time-resolved fluorescence method, indicating its potential as a therapeutic agent in managing cardiovascular diseases .
- Enzyme Activity Studies : Research involving specific enzyme assays revealed that this compound can modulate enzyme activity, suggesting applications in metabolic disorders.
Research Applications
The compound is utilized in various research domains:
- Organic Synthesis : As a building block for synthesizing complex organic molecules, it serves as an important precursor in pharmaceutical development.
- Biological Research : Investigated for its interactions with biomolecules, contributing to the understanding of biochemical pathways.
Data Table
Here is a summary of key findings related to the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for 1-Methylcyclopent-3-en-1-amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclization : Formation of the cyclopentene ring via acid-catalyzed or thermal cyclization of a precursor (e.g., a diene or diol derivative).
Amination : Introduction of the methylamine group using reagents like ammonia or methylamine under controlled pH and temperature.
Hydrochloride Formation : Reaction with HCl gas or aqueous HCl to precipitate the hydrochloride salt.
Optimization focuses on:
- Temperature : Elevated temperatures (80–120°C) for cyclization to enhance ring closure efficiency .
- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve cyclization yields, while base conditions (e.g., NaOH) stabilize intermediates during amination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentene ring structure and amine proton environments. For example, deshielded vinyl protons (~5–6 ppm) indicate the ene group .
- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C) validate the amine and alkene functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 132.08 for C₆H₁₁N·HCl) .
- XRD : Crystallography resolves salt formation and hydrogen-bonding patterns in the solid state .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction parameters be adjusted to minimize by-product formation during cyclization?
- Methodological Answer : By-products (e.g., dimerized alkenes or over-oxidized species) are mitigated by:
- Kinetic Control : Short reaction times (1–2 hours) and low temperatures (60–80°C) limit side reactions .
- Catalyst Loading : Reduced acid catalyst concentrations (e.g., 5 mol% H₂SO₄) prevent excessive protonation of intermediates .
- Inert Atmosphere : Nitrogen or argon minimizes oxidation of the cyclopentene ring .
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer : Enantioselective synthesis methods include:
- Chiral Catalysts : Use of Rhodium(I) complexes with BINAP ligands for asymmetric cyclopropanation .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers with >99% purity .
- Crystallization-Induced Diastereomer Transformation : Co-crystallization with chiral resolving agents (e.g., tartaric acid) .
Q. How do structural modifications (e.g., substituent placement) impact biological activity in related compounds?
- Methodological Answer : Case studies from analogous hydrochlorides reveal:
- Methyl Group Position : Moving the methyl group from C1 to C2 reduces receptor binding affinity by 40% in neurological assays .
- Cycloalkene Ring Size : Five-membered rings (e.g., cyclopentene) show higher metabolic stability than six-membered analogs (e.g., cyclohexene) in pharmacokinetic studies .
- Hydrochloride vs. Free Base : The hydrochloride form improves aqueous solubility (up to 50 mg/mL) but may alter membrane permeability in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
